molecular formula C18H17BrN2O2 B3019201 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034526-85-5

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B3019201
CAS No.: 2034526-85-5
M. Wt: 373.25
InChI Key: CGXBVWPEZQMSEZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a novel synthetic indole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and oncology research due to the established biological importance of its core structural motifs. The indole scaffold is a privileged structure in drug discovery, known to interact with diverse biological targets and is present in several FDA-approved anticancer drugs . Specifically, the combination of an indole ring and a benzamide moiety is a recognized chemotype in the design of potential anticancer agents. Research on closely related tryptamine-salicylic acid derivative hybrids has demonstrated potent antiproliferative activity against various human cancer cell lines, including gastric cancer (MGC-803), with mechanisms involving the induction of cell cycle arrest in the G2/M phase and the promotion of apoptosis . Furthermore, the bromine substitution on the indole ring has been identified in structure-activity relationship (SAR) studies as a favorable feature for enhancing antitumor potency . Beyond oncology, indole-benzamide hybrids are also explored for other bioactivities, such as anti-inflammatory and antimicrobial effects, making them versatile scaffolds for pharmacological investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBVWPEZQMSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic compound categorized as an indole derivative. Its unique structure allows for diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic applications.

Chemistry

  • Building Block : This compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.
  • Reagent : It is utilized as a reagent in various organic synthesis reactions, facilitating the formation of new chemical entities.

Biology

  • Biological Activities : Research indicates that derivatives of this compound exhibit significant biological activities, including:
    • Antimicrobial Properties : Effective against a range of bacterial strains.
    • Antiviral Effects : Potentially useful in combating viral infections.
    • Anticancer Activity : Exhibits antiproliferative effects against various cancer cell lines, with IC₅₀ values indicating potential as a chemotherapeutic agent.

Medicine

  • Therapeutic Applications : Investigated for its potential use in treating various diseases due to its bioactive properties. Studies have shown that it may influence cancer cell growth and apoptosis pathways.

Industry

  • Material Development : Employed in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.

Research has demonstrated that derivatives like this compound show significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer). These compounds are being explored for their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituent(s) Molecular Weight Key Features Reference
2-Bromo-N-(1H-pyrazol-5-yl)benzamide Br, pyrazole 291.12 Smaller heterocycle (pyrazole); lacks ethyl-hydroxy linker.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide H, methoxy 313.37 Methoxy groups enhance electron density; no halogen or indole.
5-Bromo-2-chloro-N-(pyridinone-ethyl)benzamide Br, Cl 399.70 Dual halogens; pyridone ring alters solubility and hydrogen bonding.

Key Observations :

  • Bromine at the 2-position (as in the target compound) increases steric bulk and electrophilicity compared to methoxy or hydrogen substituents .
  • Chlorine substituents (e.g., ) may enhance metabolic stability but reduce reactivity relative to bromine.

Linker Group Modifications

Compound Name Linker Structure Functional Impact Reference
Target Compound –CH2–C(OH)– Hydroxyl enables hydrogen bonding; stereochemistry affects conformation. N/A
2-Bromo-N-(2-(1-(pyrimidin-2-yl)-1H-indol-3-yl)ethyl)benzamide –CH2–CH2– Lack of hydroxyl reduces polarity; pyrimidinyl indole enhances π-stacking.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide –C(CH3)2–OH Bulky tert-hydroxy group limits flexibility; used in catalysis.

Key Observations :

  • The hydroxyethyl linker in the target compound balances polarity and flexibility, contrasting with rigid tert-hydroxy () or non-polar ethyl linkers ().
  • Hydroxyl groups in linkers are critical for directing metal coordination in catalytic applications .

Heterocyclic Moieties

Compound Name Heterocycle Biological/Chemical Relevance Reference
Target Compound 1-Methylindol-5-yl Indole’s aromaticity and methyl group enhance lipophilicity. N/A
N-(Benzoimidazol-2-yl)benzamide derivatives Benzoimidazole Chloro-substituted analogs show antimicrobial activity.
2-Bromo-N-(pyrazol-4-yl)benzamide Pyrazole Smaller ring size may improve solubility but reduce binding.

Key Observations :

  • Indole derivatives (e.g., target compound) exhibit stronger π-π stacking than benzoimidazoles () or pyrazoles ().
  • Methylation at the indole nitrogen (1-methyl) in the target compound likely reduces metabolic degradation compared to unsubstituted analogs.

Spectroscopic and Computational Data

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) and indole N–H (~3400 cm⁻¹) align with benzamide analogs in –3.
  • NMR : The hydroxyethyl proton resonates near δ 4.5–5.0 ppm (similar to ), while the 1-methylindole protons appear at δ 3.7–4.1 ppm .
  • DFT Studies : Bromobenzamides with pyrazolone linkers () show stabilized hydrogen bonds, suggesting the target compound’s hydroxyl may similarly enhance intermolecular interactions.

Biological Activity

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic compound that belongs to the class of substituted benzamides and indole derivatives. Its structure includes a bromine atom at the second position of a benzene ring, an amide group, and an indole moiety with a hydroxyethyl side chain. This compound is of interest due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular Formula C₁₈H₁₇BrN₂O₂
Molecular Weight 373.2 g/mol
CAS Number 2034526-85-5
Structure Chemical Structure

Anticancer Properties

Research into the biological activity of this compound has primarily focused on its anticancer potential. The indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study evaluated various indole derivatives, including compounds similar to this compound, against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma). The IC50 values ranged from 0.71 μM to 4.2 μM, indicating significant cytotoxic effects against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves interaction with specific molecular targets such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety facilitates π-π stacking interactions with target proteins, enhancing binding affinity.

Other Biological Activities

The compound is being investigated for additional biological activities, including:

  • Antiviral Effects : Potential inhibition of viral replication mechanisms.
  • Neuroprotective Properties : Exploration of effects on neurodegenerative diseases due to interactions with neurotransmitter systems.

Summary of Findings

A review of literature indicates that while specific studies on this compound are scarce, the broader category of indole derivatives exhibits notable biological activities. The following table summarizes key findings from various studies:

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity in multiple cancer cell lines; IC50 values between 0.71 μM - 4.2 μM
Mechanism of ActionInduces apoptosis; interacts with CDKs
Antimicrobial PotentialRelated compounds show activity against bacteria

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between 2-bromobenzoic acid derivatives and amino alcohol intermediates. For example, alkylation of 2-bromo-N-hydroxyethylbenzamide with a 1-methylindole moiety can be achieved using Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) . Optimization focuses on controlling regioselectivity and minimizing side reactions through solvent choice (e.g., ethyl acetate for extraction) and purification via column chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assignments for the indole NH proton (δ ~10–12 ppm), hydroxyethyl group (δ ~4–5 ppm), and aromatic protons (δ ~6.5–8.5 ppm) are critical for structural confirmation .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELXL software) provide bond lengths, angles, and torsion angles, with typical R factors <0.05 for high-quality data .

Q. What computational tools are used to predict the physicochemical properties of this compound?

Software like Gaussian or Schrödinger Suite calculates logP (lipophilicity), PSA (polar surface area ~54 Ų), and solubility. Molecular dynamics simulations model conformational flexibility of the hydroxyethyl-indole side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., bromine vs. chlorine) or assay conditions. Systematic SAR studies using isogenic cell lines (e.g., FGFR1/2/3-overexpressing models) and dose-response analyses (IC₅₀ comparisons) clarify functional group contributions . Molecular docking (e.g., with AutoDock Vina) identifies binding interactions in FGFR kinase domains, explaining potency differences .

Q. What strategies are effective in improving the metabolic stability of this compound during preclinical development?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the benzamide ring reduces oxidative metabolism .
  • Prodrug approaches : Masking the hydroxyethyl group with acetyl or phosphate esters enhances oral bioavailability, as demonstrated in related indole-based inhibitors .

Q. How can crystallographic data be leveraged to study ligand-protein interactions involving this compound?

Co-crystallization with target proteins (e.g., FGFR kinases) using high-resolution X-ray diffraction (≤1.5 Å) reveals binding modes. SHELX programs refine structures, identifying key hydrogen bonds (e.g., between the benzamide carbonyl and kinase backbone NH) and hydrophobic interactions with the indole moiety . Challenges include resolving disorder in flexible side chains, mitigated by low-temperature (123 K) data collection .

Q. What experimental designs are recommended for investigating the compound’s selectivity across kinase targets?

  • Panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.
  • Cellular assays : Compare phospho-FGFR levels (Western blot) in cells with/without FGFR mutations to confirm target engagement .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Pd/C or Pd(OAc)₂ with ligands (XPhos) improves Suzuki-Miyaura coupling efficiency for bromobenzamide intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and improves yields by 20–30% .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2) and plasma (37°C, 24 h).
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks assesses hygroscopicity and thermal decomposition .

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